3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine
Overview
Description
3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine is a heterocyclic compound that contains both chlorine and iodine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 2-methylpyridine as the primary starting materials.
Iodination: The 2-methylpyridine undergoes iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 6-position.
Coupling Reaction: The iodinated 2-methylpyridine is then coupled with 2-chloropyridine through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the halogen atoms.
Substitution: Substituted derivatives where the chlorine or iodine atoms are replaced by other nucleophiles.
Scientific Research Applications
3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A precursor in the synthesis of 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine.
2-Methylpyridine: Another precursor used in the synthesis.
6-Iodo-2-methylpyridine: An intermediate in the synthetic route.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential applications compared to its similar compounds. The combination of these halogens within a single molecule allows for versatile chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
3-(2-chloropyridin-4-yl)oxy-6-iodo-2-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2O/c1-7-9(2-3-11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEJSFYGQZEHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)I)OC2=CC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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